
5-Carbomethoxytryptamine hydrochloride
概要
説明
5-Carbomethoxytryptamine hydrochloride is a chemical building block that can be used as a reaction component for organic synthesis . It is a versatile intermediate and can be used in the production of fine chemicals, such as pharmaceuticals and dyes .
Molecular Structure Analysis
The molecular formula of this compound is C12H15ClN2O2 . Its molecular weight is 254.71300 g/mol .Chemical Reactions Analysis
This compound is a chemical building block and can be used as a reaction component for organic synthesis . It is a versatile intermediate and can be used in the production of fine chemicals .科学的研究の応用
Serotonin and Cardiovascular Function
Research highlights the integral role of serotonin (5-HT) derivatives, like 5-Carbomethoxytryptamine, in modulating blood pressure and cardiovascular functions. Serotonin has been shown to influence systemic blood pressure control through its action in various tissues that can modify blood pressure, such as blood vessels, the heart, and the kidneys. This elucidates the potential of serotonin derivatives in researching and developing treatments for cardiovascular diseases, including hypertension and circulatory shock (Watts et al., 2012).
Serotonin in Psychiatric Disorders
5-Carbomethoxytryptamine and related serotonin agonists and antagonists are central to the study of their effects on psychiatric disorders. These compounds have been used to understand the complex roles of serotonin in mood regulation, behavioral control, and the neurobiology of disorders like schizophrenia, depression, and anxiety. For instance, serotoninergic regulation has been implicated in enhancing behavioral and brain responsiveness to aversive signals, suggesting a potential pathway through which serotonin derivatives could modulate psychiatric conditions (Cools et al., 2008).
Serotonin Receptors and Drug Development
The exploration of serotonin receptors, particularly the 5-HT2A receptor, offers insights into the development of new psychiatric medications. Understanding the interaction between serotonin derivatives like 5-Carbomethoxytryptamine and these receptors aids in the creation of drugs with fewer side effects and improved efficacy for treating conditions such as schizophrenia, mood disorders, and neurodegenerative disorders (Mestre et al., 2013).
Serotonin and the Immune System
Recent studies have also shed light on the role of serotonin in the immune system, suggesting that serotonin derivatives could influence immune response and inflammation. This area of research opens new doors for the potential use of serotonin-based treatments in managing diseases with an inflammatory component, pointing to a broader therapeutic application of 5-Carbomethoxytryptamine beyond the central nervous system (Robson et al., 2017).
将来の方向性
作用機序
Target of Action
5-Carbomethoxytryptamine hydrochloride is a derivative of serotonin, also known as 5-hydroxytryptamine (5-HT) . The primary targets of this compound are the 5-HT receptors, which are a group of G protein-coupled receptors and ligand-gated ion channels found in the central and peripheral nervous systems . These receptors play a crucial role in various physiological processes such as mood regulation, sleep, aggression, cognition, memory, emesis, and feeding behavior .
Biochemical Pathways
This compound affects the serotonin pathway. Serotonin is synthesized via a two-step metabolic pathway: tryptophan is first hydroxylated to 5-hydroxytryptamine (5-HTP) by tryptophan hydroxylase (TPH), which is a rate-limiting step . The compound may influence this pathway and its downstream effects, which include a wide range of physiological processes .
Pharmacokinetics
Given its structural similarity to serotonin, it may share similar pharmacokinetic characteristics .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of physiological processes mediated by the 5-HT receptors . These effects could include changes in mood, sleep patterns, cognitive function, and other processes regulated by serotonin .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the presence of other neurotransmitters, the physiological state of the individual, and the specific characteristics of the target cells . .
特性
IUPAC Name |
methyl 3-(2-aminoethyl)-1H-indole-5-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2.ClH/c1-16-12(15)8-2-3-11-10(6-8)9(4-5-13)7-14-11;/h2-3,6-7,14H,4-5,13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHSOIWSRFNNOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC=C2CCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[Benzyl(methyl)amino]-1-phenyl-1-propanol](/img/structure/B3152951.png)
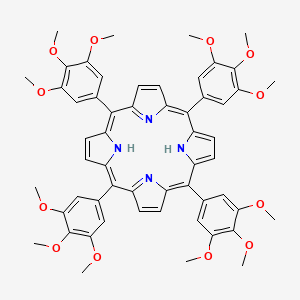

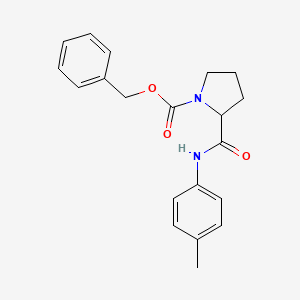


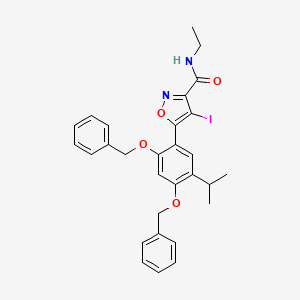
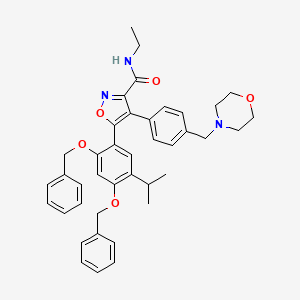
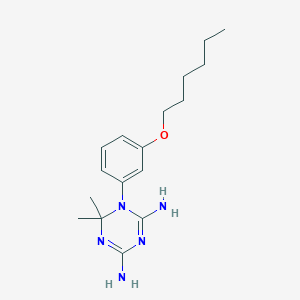

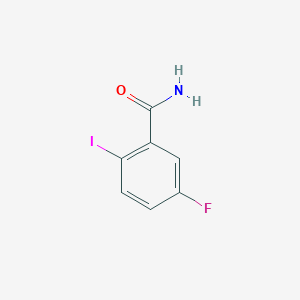
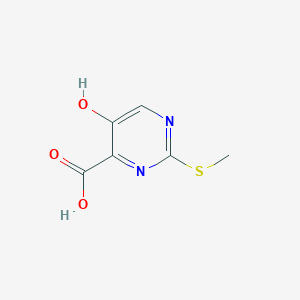
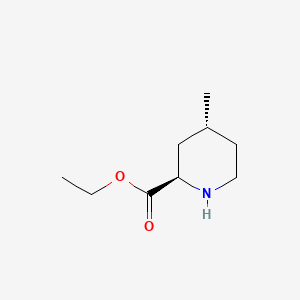
![(2Z)-2-amino-3-[(E)-[(2,4-dichlorophenyl)methylidene]amino]but-2-enedinitrile](/img/structure/B3153035.png)
